tert-Butyl p-Toluate

描述

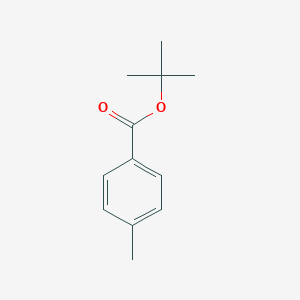

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUSXPIAJWRLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469690 | |

| Record name | tert-butyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13756-42-8 | |

| Record name | 1,1-Dimethylethyl 4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13756-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to tert-Butyl p-toluate (CAS: 13756-42-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl p-toluate (B1214165), a key synthetic intermediate in pharmaceutical development. The document details its chemical and physical properties, safety and handling protocols, and significant applications, particularly its role as a protecting group in peptide synthesis.

Chemical and Physical Properties

tert-Butyl p-toluate, also known as 4-methyl-benzoic acid tert-butyl ester, is a synthetic organic compound valued for its utility in complex chemical syntheses.[1][2] It is recognized as a synthetic intermediate for pharmaceutical production.[3][4]

| Property | Value | Reference |

| CAS Number | 13756-42-8 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | Clear, colorless liquid or neat oil | [4] |

| Purity | ≥98% | [4] |

| Boiling Point | 98-101 °C at 4.2 mmHg | |

| Storage Temperature | -20°C | [4] |

Spectroscopic Data

While specific spectra for this compound are not widely published in public databases, representative data for closely related analogs such as butyl p-toluate and methyl p-toluate are available and can provide insight into the expected spectral characteristics.[5][6] The tert-butyl group typically exhibits a characteristic singlet in ¹H NMR spectra around 1.3-1.5 ppm and strong signals in the aliphatic region of ¹³C NMR spectra. The p-toluate moiety will show characteristic aromatic proton signals and carbonyl and aromatic carbon signals. The IR spectrum is expected to show a strong carbonyl stretch for the ester group. The mass spectrum would likely show a molecular ion peak and fragmentation patterns corresponding to the loss of the tert-butyl group.

Safety and Hazard Information

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, oral (Category 4) |

| Causes skin irritation | Skin irritation (Category 2) |

| Causes serious eye irritation | Eye irritation (Category 2A) |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |

Precautionary Measures:

-

Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of p-toluoyl chloride with lithium tert-butoxide. This method is particularly suitable for the esterification of hindered tertiary alcohols.

Materials:

-

p-Toluoyl chloride

-

tert-Butyl alcohol

-

n-Butyllithium in hexane

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl alcohol in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add a solution of n-butyllithium in hexane.

-

Stir the resulting mixture at room temperature for a designated period to form lithium tert-butoxide.

-

Slowly add a solution of p-toluoyl chloride in anhydrous diethyl ether to the reaction mixture.

-

Continue stirring at room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Applications in Drug Development

The tert-butyl group is a crucial motif in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties.[7] It can improve metabolic stability by shielding susceptible functional groups from enzymatic degradation and increase lipophilicity, which can aid in cell membrane permeability.[7]

tert-Butyl esters, such as this compound, are valuable as intermediates in the synthesis of more complex molecules. A primary application is in the protection of carboxylic acid functionalities during multi-step syntheses, particularly in peptide chemistry.

Role in Peptide Synthesis

In modern peptide synthesis, especially in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, the side chains of acidic amino acids like aspartic acid and glutamic acid are commonly protected as tert-butyl esters.[1][8] This protection prevents their free carboxyl groups from participating in unwanted side reactions during peptide chain elongation.[9] The tert-butyl ester protecting group is stable to the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the solid support (e.g., trifluoroacetic acid).[9][10]

This orthogonal protection strategy is fundamental to the successful synthesis of complex peptides. While this compound itself is not directly incorporated into the peptide, it serves as a model compound and a potential precursor for creating more elaborate tert-butyl ester-containing reagents. For instance, a monoreactive diethylenetriaminepentaacetic acid (DTPA) derivative with four of its five carboxyl groups protected as tert-butyl esters has been successfully used in the high-yield synthesis of peptide radiopharmaceuticals.[11] This highlights the importance of tert-butyl ester protection in creating well-defined, complex pharmaceutical agents.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. p-Toluic acid, butyl ester [webbook.nist.gov]

- 6. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 11. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 4-Methyl-benzoic Acid Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-methyl-benzoic acid tert-butyl ester (tert-butyl 4-methylbenzoate). The information herein is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical Properties

4-Methyl-benzoic acid tert-butyl ester is a chemical compound utilized in various organic synthesis applications. A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | tert-Butyl 4-methylbenzoate |

| Synonyms | tert-Butyl p-Toluate, p-Toluic acid tert-butyl ester |

| CAS Number | 13756-42-8[1] |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 122-124 °C at 9 mmHg[2][3] |

| Density | 0.995 g/mL at 25 °C[2][4] |

| Refractive Index (n20/D) | 1.509 - 1.512[3] |

| Solubility | Soluble in alcohol; estimated water solubility of 30.78 mg/L at 25 °C[5] |

| Flash Point | > 113 °C (> 230 °F)[5] |

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physical properties of 4-methyl-benzoic acid tert-butyl ester are outlined below. These protocols are standard procedures in organic chemistry laboratories.

The boiling point is a critical physical constant for a liquid. The capillary method, suitable for small sample volumes, is a common technique for its determination.[6][7]

Materials:

-

Sample of 4-methyl-benzoic acid tert-butyl ester

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil (for Thiele tube)

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.

-

A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[6]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube filled with mineral oil or an aluminum heating block.[6][8]

-

The apparatus is heated slowly and evenly.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

References

- 1. 4-Methyl-benzoic acid tert-butyl ester | 13756-42-8 [chemicalbook.com]

- 2. Methyl 4-tert-butylbenzoate 99 26537-19-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]

- 5. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Tert-Butyl p-Toluate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for tert-butyl p-toluate (B1214165), a synthetic intermediate relevant in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

Disclaimer: The spectroscopic data presented below are predicted based on the chemical structure of tert-butyl p-toluate and established principles of spectroscopic interpretation. Actual experimental data may vary.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~7.25 | Doublet | 2H | Aromatic protons (meta to carbonyl) |

| ~2.40 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.55 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum is predicted to display seven signals, corresponding to the unique carbon atoms in this compound.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~143 | Aromatic carbon (para to carbonyl) |

| ~129 | Aromatic carbons (meta to carbonyl) |

| ~128 | Aromatic carbons (ortho to carbonyl) |

| ~127 | Aromatic carbon (ipso to carbonyl) |

| ~81 | Quaternary carbon of tert-butyl group |

| ~28 | Methyl carbons of tert-butyl group |

| ~21 | Methyl carbon (-CH₃) |

IR (Infrared) Spectroscopy Data

The IR spectrum of this compound will likely exhibit characteristic absorption bands indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ester) |

| ~1610, ~1510 | Medium-Weak | C=C stretching (aromatic) |

| ~1270, ~1100 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 192 | Moderate | [M]⁺ (Molecular ion) |

| 177 | Low | [M - CH₃]⁺ |

| 136 | Moderate | [M - C₄H₈]⁺ |

| 119 | Strong | [p-toluoyl cation]⁺ |

| 91 | Moderate | [tropylium ion]⁺ |

| 57 | Very Strong | [tert-butyl cation]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Ensure the sample is fully dissolved, using a vortex mixer if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. Place the sample into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1] Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.[1]

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Vial and syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC) inlet.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[2][3]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

The Dual Nature of a Protecting Group: A Technical Guide to Tert-Butyl Ester Formation and Cleavage

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl ester is a cornerstone of modern organic synthesis, prized for its steric bulk and unique cleavage characteristics. Its ability to mask a carboxylic acid functionality, rendering it inert to a wide range of reagents, and then be selectively removed under specific acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, particularly in peptide and pharmaceutical chemistry. This technical guide provides an in-depth exploration of the mechanisms governing the formation and cleavage of tert-butyl esters, complete with detailed experimental protocols and quantitative data to inform synthetic strategy.

Formation of Tert-Butyl Esters: Shielding the Carboxyl Group

The introduction of a tert-butyl ester protecting group is most commonly achieved through acid-catalyzed reactions. These methods leverage the formation of a stable tert-butyl cation or the activation of the carboxylic acid for nucleophilic attack by tert-butanol (B103910).

Acid-Catalyzed Esterification with Isobutene or Tert-Butanol

A traditional and effective method for tert-butyl ester formation involves the reaction of a carboxylic acid with isobutene or tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin.[1][2][3] The mechanism, proceeding through a stable tert-butyl cation intermediate, is highly efficient.

Mechanism of Acid-Catalyzed Tert-Butylation:

Caption: Acid-catalyzed formation of a tert-butyl ester.

Modern Approaches to Tert-Butylation

While classic methods are robust, the demand for milder and more selective conditions has driven the development of alternative protocols. These often involve activating agents that facilitate the esterification under less harsh conditions.

One notable method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297), which serves as both the solvent and the tert-butylating reagent.[1][4][5][6] This approach has proven effective for a wide range of carboxylic acids, including free amino acids, offering high yields and faster reaction times compared to conventional methods.[1][5][6] Another common reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often used with a base like 4-(dimethylamino)pyridine (DMAP).[1][2][7]

| Method | Reagents | Typical Yield (%) | Notes |

| Acid-Catalyzed | Carboxylic acid, isobutene/tert-butanol, H₂SO₄ | 70-90 | Traditional method, can be harsh.[2][8] |

| Tf₂NH Catalyzed | Carboxylic acid, tert-butyl acetate, Tf₂NH | 85-99 | Mild conditions, suitable for sensitive substrates.[5] |

| Boc Anhydride | Carboxylic acid, Boc₂O, DMAP, Et₃N | 80-95 | Widely used for amine protection, also effective for esters.[7][8] |

Cleavage of Tert-Butyl Esters: Unveiling the Carboxyl Group

The defining characteristic of the tert-butyl ester is its lability under acidic conditions, proceeding through a mechanism that capitalizes on the stability of the resulting tert-butyl cation.[9][10] This allows for its selective removal in the presence of other ester groups that are cleaved by nucleophilic attack.

Acid-Catalyzed Hydrolysis

The most prevalent method for tert-butyl ester deprotection is treatment with a strong acid.[11] Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a standard choice due to its effectiveness and volatility, which simplifies workup.[10][12][13] Other common reagents include hydrochloric acid (HCl) in an organic solvent and aqueous phosphoric acid.[9][14][15] The reaction is initiated by protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) and formation of the carboxylic acid.[16]

Mechanism of Acid-Catalyzed Cleavage:

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

Alternative Deprotection Strategies

While acid-catalyzed hydrolysis is the workhorse for tert-butyl ester cleavage, certain substrates may require milder or more selective conditions.

-

Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups like N-Boc and N-trityl groups.[10][17]

-

Radical Cations: A catalytic protocol using the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane offers a mild method for deprotection.[4][18] This system facilitates the cleavage of the C-O bond without the need for high temperatures or strong acids.[18]

-

Thermal Cleavage: In some cases, tert-butyl esters can be cleaved thermally.[11][19] This reagent-free method, often performed in a continuous flow reactor at high temperatures, can be advantageous for certain applications.[19]

| Method | Reagents | Typical Conditions | Notes |

| Trifluoroacetic Acid | TFA, DCM | Room temperature, 1-5 h | Highly effective, can cleave other acid-sensitive groups.[12][13] |

| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ | Room temperature to 50 °C | Environmentally benign, good selectivity.[14][15] |

| Zinc Bromide | ZnBr₂, DCM | Room temperature | Offers chemoselectivity over some other acid-labile groups.[17] |

| Magic Blue | MB•+, triethylsilane | Room temperature | Mild, catalytic method.[4][18] |

| Thermal | None | 120-240 °C (flow reactor) | Reagent-free, requires specialized equipment.[19] |

Experimental Protocols

General Procedure for Tert-Butylation of a Carboxylic Acid using Tf₂NH in Tert-Butyl Acetate[7]

-

To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL), cool the mixture to 0 °C in an ice bath with stirring.

-

In a separate vial, prepare a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 mmol, 2 mol%) in dichloromethane (0.3 mL).

-

Add the Tf₂NH solution dropwise to the carboxylic acid solution at 0 °C.

-

Stir the reaction mixture at 0 °C for the time indicated for the specific substrate (typically 1-16 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tert-butyl ester.

General Procedure for Tert-Butyl Ester Cleavage using Trifluoroacetic Acid[12]

-

Dissolve the tert-butyl ester (1.0 mmol) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 2 mL DCM and 2 mL TFA).

-

Stir the solution at room temperature for 1 to 5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

The residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of TFA.

-

The resulting carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography as needed.

Conclusion

The strategic use of the tert-butyl ester as a protecting group is a powerful tactic in the synthetic chemist's arsenal. A thorough understanding of the mechanisms of its formation and cleavage, coupled with a knowledge of the various available protocols, allows for its judicious application in the synthesis of complex and sensitive molecules. The choice of method will ultimately depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. The data and protocols presented in this guide offer a solid foundation for making these critical decisions in the laboratory.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. youtube.com [youtube.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl p-Toluate: A Versatile Synthetic Intermediate in Pharmaceutical Manufacturing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl p-toluate (B1214165), a member of the tert-butyl ester class of aromatic compounds, serves as a valuable, albeit often unheralded, synthetic intermediate in the pharmaceutical industry. While its direct incorporation into final active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motifs and chemical reactivity make it and its close analogs crucial precursors in the synthesis of complex molecules. This technical guide explores the synthetic utility of tert-butyl p-toluate and related compounds, with a particular focus on a plausible and strategic application in the synthesis of the multi-billion dollar antihypertensive drug, Telmisartan. Furthermore, this document will detail key chemical transformations, provide experimental protocols, and present relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Role of tert-Butyl Esters in Pharmaceutical Synthesis

The tert-butyl ester functional group is frequently employed in medicinal chemistry and process development for several key reasons. The bulky tert-butyl group can serve as a protecting group for carboxylic acids, preventing their participation in unwanted side reactions during a synthetic sequence. This protecting group is prized for its stability under a wide range of conditions, yet it can be selectively removed under acidic conditions, often with high yield.[1] Moreover, the lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in organic solvents, facilitating reactions and purification processes.

This compound, specifically, possesses a reactive methyl group on the aromatic ring, which can be functionalized through various organic reactions, making it a versatile starting material for the construction of more complex molecular architectures.

Application in the Synthesis of Angiotensin II Receptor Blockers: The Case of Telmisartan

While direct evidence of this compound's use is scarce, a compelling synthetic strategy for Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB), highlights the importance of a structurally similar intermediate: 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylic acid tert-butyl ester . This key intermediate can be plausibly synthesized from a precursor, tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate , which shares the core structural features of this compound.

The following sections detail the proposed synthetic pathway, underscoring the types of reactions that would be applicable to this compound in a pharmaceutical manufacturing context.

Synthesis of the Biphenyl (B1667301) Core via Suzuki Coupling

The construction of the biphenyl scaffold is a critical step in the synthesis of many "sartan" drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4][5][6] In a plausible synthesis of the Telmisartan intermediate, an aryl halide is coupled with a boronic acid or ester derivative of p-toluic acid.

A general representation of this key C-C bond formation is depicted below:

Caption: Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Table 1: Representative Quantitative Data for Suzuki Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromophenyl derivative | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF | 90 | [7] |

| 2 | 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 82 | [4] |

| 3 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | Methanol | 92-95 | [5] |

Benzylic Bromination: Functionalization of the Methyl Group

The subsequent step involves the selective bromination of the benzylic methyl group of the biphenyl intermediate. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions.[1][8][9][10][11] This reaction, often referred to as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[12]

References

- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. chadsprep.com [chadsprep.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scientificupdate.com [scientificupdate.com]

The Versatility of Tert-butyl p-Toluate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl p-toluate (B1214165), a sterically hindered ester of p-toluic acid, has emerged as a valuable and versatile intermediate in the landscape of organic synthesis. Its unique structural features, combining a reactive aromatic ring with a bulky tert-butyl ester protecting group, offer chemists a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of tert-butyl p-toluate, with a focus on its utility in pharmaceutical and chemical research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow oil at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13756-42-8 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1] |

| Boiling Point | 98-101 °C at 4.2 mmHg | [3] |

| Appearance | Colorless to pale yellow oil | [2] |

| Purity (Typical) | ≥98% | [2] |

| λmax | 237 nm | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)OC(C)(C)C | [2] |

| InChI Key | GRUSXPIAJWRLRQ-UHFFFAOYSA-N | [2] |

Spectroscopic analysis is crucial for the characterization of this compound. While full spectra are often proprietary or require specific database access, typical chemical shifts in ¹H and ¹³C NMR are key identifiers.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.8-8.0 | Doublet | 2H | Aromatic protons (ortho to C=O) |

| ~7.2-7.4 | Doublet | 2H | Aromatic protons (meta to C=O) | |

| ~2.4 | Singlet | 3H | Methyl group on the ring | |

| ~1.6 | Singlet | 9H | tert-Butyl group | |

| ¹³C NMR | ~165-167 | - | - | Carbonyl carbon |

| ~142-144 | - | - | Aromatic C-CH₃ | |

| ~128-130 | - | - | Aromatic CH (ortho to C=O) | |

| ~128-130 | - | - | Aromatic C-C=O | |

| ~128-130 | - | - | Aromatic CH (meta to C=O) | |

| ~80-82 | - | - | Quaternary C of tert-butyl | |

| ~28 | - | - | Methyl carbons of tert-butyl | |

| ~21-22 | - | - | Methyl carbon on the ring |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Synthesis of this compound

A highly effective method for the synthesis of this compound involves the reaction of p-toluoyl chloride with lithium tert-butoxide, generated in situ from tert-butyl alcohol and n-butyllithium. This method is particularly advantageous for creating sterically hindered esters, which are often challenging to synthesize via traditional Fischer esterification.[3]

Experimental Protocol: Synthesis of this compound[3]

Reagents:

-

tert-Butyl alcohol (dried by distillation from calcium hydride)

-

n-Butyllithium in hexane (B92381) (1.55 M solution)

-

p-Toluoyl chloride (prepared from p-toluic acid and thionyl chloride, distilled)

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

A 200-mL, one-necked, round-bottomed flask equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar is charged with 50 mL of tert-butyl alcohol.

-

Under a nitrogen atmosphere, 22.6 mL of a 1.55 M solution (0.0350 mole) of n-butyllithium in hexane is added slowly from a syringe. The formation of lithium tert-butoxide is exothermic and may cause the hexane to boil. A water bath is used to maintain the mixture near room temperature.

-

After stirring for 15 minutes, a solution of 5.42 g (0.0351 mole) of p-toluoyl chloride in 25 mL of anhydrous diethyl ether is added dropwise to the stirred mixture.

-

The resulting yellow slurry is stirred at room temperature for 15 hours.

-

The yellow suspension is transferred with 100 mL of ether to a separatory funnel and washed with three 25-mL portions of saturated sodium chloride solution.

-

The organic layer is dried over magnesium sulfate, and the ether is removed by distillation.

-

The residual oil is distilled under reduced pressure to yield this compound.

Yield: 5.31–5.51 g (79–82%) Boiling Point: 98–101 °C (4.2 mm)

Applications in Organic Synthesis

This compound serves as a key building block in various organic transformations, primarily leveraging the reactivity of its aromatic ring and the protective nature of the tert-butyl ester group.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[4] The p-toluoyl moiety is a common structural motif in a range of biologically active compounds. The tert-butyl ester group provides a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions when needed.

While specific, detailed multi-step syntheses starting from this compound are often proprietary, its utility is implied in the synthesis of derivatives of p-tert-butyl benzoic acid, which have wide applications in the chemical, cosmetic, and pharmaceutical industries.[5]

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methyl group. The tert-butyl ester group is a deactivating group, but the overall directing effect is governed by the interplay of both substituents. The bulky tert-butyl group can sterically hinder the ortho positions, often leading to a preference for para-substitution relative to the methyl group (i.e., substitution at the 3- or 5-position).[6][7]

Potential Electrophilic Aromatic Substitution Reactions:

-

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This nitro-substituted intermediate can be further transformed, for example, by reduction to an amino group, opening up a wide range of further derivatization possibilities.

-

Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The resulting aryl halides are versatile intermediates for cross-coupling reactions.

-

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring, further functionalizing the molecule.

Precursor to p-Toluic Acid and its Derivatives

Hydrolysis of the tert-butyl ester of this compound provides a straightforward route to p-toluic acid. The tert-butyl ester is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by heating in the presence of an acid catalyst. This deprotection strategy is particularly useful when other functional groups in the molecule are sensitive to the harsher conditions required for the hydrolysis of other esters (e.g., saponification of methyl or ethyl esters).

Conclusion

This compound is a valuable and adaptable synthetic intermediate with significant potential in organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its aromatic core and the protective capabilities of the tert-butyl ester, makes it a strategic choice for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reaction scope of this compound can unlock new and efficient synthetic routes to novel compounds. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is set to increase.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN111408319B - Method for preparing p-tert-butyl toluene - Google Patents [patents.google.com]

- 6. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Ch12: Electrophilic aromatic substitution questions [chem.ucalgary.ca]

In-Depth Technical Guide: Safety and Handling of tert-Butyl p-Toluate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl p-toluate (B1214165) (CAS No. 13756-42-8), a synthetic intermediate utilized in pharmaceutical synthesis.[1][2][3][4][5][6] The following sections detail the compound's properties, potential hazards, and the necessary precautions for its safe use in a laboratory or research setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of tert-butyl p-toluate is presented below. It is important to note that some physical data, such as melting and boiling points, are not consistently reported in available safety data sheets.

| Property | Value | Reference |

| CAS Number | 13756-42-8 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.3 g/mol | [1] |

| Appearance | Neat oil | [1] |

| Purity | ≥98% | [1] |

| λmax | 237 nm | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Solubility | Not available | |

| Stability | Stable for ≥ 4 years when stored at -20°C | [1] |

Toxicological Information

| Hazard | Classification and Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

Fire and Explosion Hazard Data

Information regarding the fire and explosion hazards of this compound is limited. General guidance for combustible materials should be followed.

| Parameter | Information |

| Flammability | Combustible material. Containers may explode when heated. |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers. |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) |

| Special Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized methodologies, such as those outlined by the National Toxicology Program (NTP) for similar chemical structures, would likely be employed. The following are representative protocols.

Acute Oral Toxicity Study (Adapted from NTP protocols for t-Butyl Perbenzoate)

-

Objective: To determine the median lethal dose (LD50) and observe signs of systemic toxicity following a single oral administration.

-

Test Animals: Fischer 344 rats and B6C3F1 mice, typically 5 animals of each sex per dose group.

-

Dose Administration: The test article, this compound, would be administered by gavage in a suitable vehicle (e.g., corn oil or 0.5% aqueous methylcellulose). Doses would range to establish a dose-response relationship.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for 14 days post-administration.

-

Data Collection: Body weights are recorded prior to dosing and at regular intervals throughout the study. At the end of the observation period, a gross necropsy is performed on all animals.

-

Endpoint: The LD50 value is calculated, and any observed pathological changes are noted.

Dermal Toxicity Study (Adapted from NTP protocols for tert-butyl hydroperoxide)

-

Objective: To assess the potential for skin irritation and systemic toxicity following dermal application.

-

Test Animals: Fischer 344 rats and B6C3F1 mice.

-

Dose Administration: The test article is applied to a shaved area of the back of the animals, typically in a vehicle like aqueous acetone, at various concentrations.

-

Exposure Period: The application site is typically left uncovered, and the exposure is repeated over a set period (e.g., 14 days).

-

Observation: The application site is observed for signs of irritation (erythema, edema). Animals are also monitored for systemic toxicity and changes in body weight.

-

Data Collection: At the end of the study, organ weights are recorded, and histopathological examination of the skin at the application site and major organs is performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for dermal irritation and systemic toxicity is determined.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

-

Handling:

-

Perform all handling in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]

-

Avoid breathing vapors or mists.[7]

-

Prevent contact with skin, eyes, and clothing.[1]

-

Wash hands and face thoroughly after handling.[1]

-

Take precautionary measures against static discharge.[7]

-

-

Storage:

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[8] Seek immediate medical attention.

-

Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after the material has been picked up.

-

Do not allow the chemical to enter drains or waterways.

-

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Caption: Emergency response decision tree for this compound incidents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 28-day Oral Toxicity Study with Methyl Tert-butyl Ether in Rats (final Report) with Cover Letter dated 070192. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

A Technical Guide to the Thermochemical Properties of tert-Butyl p-Toluate

Introduction: Tert-butyl p-toluate (B1214165) (also known as 4-methyl-benzoic acid tert-butyl ester) is an organic ester that serves as a synthetic intermediate in various chemical manufacturing processes. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and optimization in research and drug development. These properties, including the standard molar enthalpy of formation, enthalpy of vaporization, and heat capacity, govern the energy changes associated with its chemical reactions and phase transitions.

Despite its relevance, a comprehensive search of the scientific literature reveals a notable absence of experimentally determined thermochemical data for tert-butyl p-toluate. This guide, therefore, outlines the established experimental protocols that would be employed to measure these critical properties. To provide a valuable frame of reference, this document also presents available data for its precursor molecules, p-toluic acid and tert-butanol, and for structurally similar esters like methyl p-toluate and ethyl p-toluate.

Synthesis of this compound

The most common laboratory and industrial method for synthesizing esters is the Fischer esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid (p-toluic acid) with an alcohol (tert-butanol) to produce the ester (this compound) and water. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the less expensive one) is used, or water is removed as it is formed.[1][2]

Standard Molar Enthalpy of Formation (ΔfH⦵)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this value is most accurately determined indirectly through combustion calorimetry. The standard molar enthalpy of combustion (ΔcH⦵) is measured, and then Hess's Law is applied to calculate the enthalpy of formation.

Experimental Protocol: Oxygen Bomb Calorimetry

The experimental determination of the enthalpy of combustion is performed using an isoperibol oxygen bomb calorimeter.[3]

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid sample, this compound, is placed in a crucible (e.g., platinum). A cotton fuse of known mass and combustion energy is placed in contact with the sample.

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb." The bomb is then sealed and pressurized with high-purity oxygen to approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire assembly is placed in a constant-temperature jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature distribution in the water, which is monitored by a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through an ignition wire connected to the fuse. The heat released by the combustion reaction is absorbed by the water and the calorimeter components, causing a measurable temperature rise.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after the combustion event until a steady final temperature is reached.

-

Calculation: The gross heat of combustion (Qc) is calculated using the formula:

-

Qc = (C_cal * ΔT - e1 - e2) / m where:

-

C_cal is the energy equivalent of the calorimeter, determined by combusting a standard substance like benzoic acid.

-

ΔT is the corrected temperature rise.

-

e1 and e2 are corrections for the heat released by the ignition fuse and the formation of nitric acid from residual nitrogen, respectively.

-

m is the mass of the sample.

-

-

-

Standard State Correction: The measured heat of combustion is corrected to standard state conditions (298.15 K and 0.1 MPa) to determine the standard molar enthalpy of combustion (ΔcH⦵).

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation (ΔfH⦵) is then calculated using Hess's Law, based on the balanced combustion reaction:

-

C₁₂H₁₆O₂(l) + 16 O₂(g) → 12 CO₂(g) + 8 H₂O(l)

-

ΔcH⦵ = [12 * ΔfH⦵(CO₂, g) + 8 * ΔfH⦵(H₂O, l)] - [ΔfH⦵(C₁₂H₁₆O₂, l) + 16 * ΔfH⦵(O₂, g)] The known standard enthalpies of formation for CO₂, H₂O, and O₂ are used to solve for the enthalpy of formation of this compound.

-

Thermochemical Data for Related Compounds

| Compound | Formula | State | ΔfH⦵ (kJ·mol⁻¹) |

| p-Toluic Acid | C₈H₈O₂ | solid | -438.1 (approx.) |

| tert-Butanol | C₄H₁₀O | liquid | -358.36 to -360.04[4] |

Standard Molar Enthalpy of Vaporization (ΔvapH⦵)

The enthalpy of vaporization is the energy required to transform one mole of a substance from the liquid to the gaseous state at a given temperature and pressure.[5] For high-boiling point esters, this can be determined using methods like correlation gas chromatography or specialized calorimetric techniques.

Experimental Protocol: Correlation Gas Chromatography

This method relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, its enthalpy of vaporization.[6][7]

-

Column and Standards: A capillary gas chromatography (GC) column (e.g., with a silicone-based stationary phase) is used. A series of standard compounds (often n-alkanes) with well-documented vaporization enthalpies are selected.

-

Isothermal Runs: The GC is operated at several different, precisely controlled isothermal temperatures.

-

Retention Time Measurement: The sample (this compound) and the standard compounds are injected onto the column at each temperature, and their retention times are accurately measured.

-

Data Analysis: The vaporization enthalpy (ΔvapH⦵) is calculated from the relationship between the retention times of the sample and the standards. A plot of the natural logarithm of the adjusted retention time (ln(t')) versus the reciprocal of the absolute temperature (1/T) yields a slope proportional to the enthalpy of solution in the stationary phase. By comparing this with the known properties of the standards, the enthalpy of vaporization of the sample can be derived.

Thermochemical Data for Related Compounds

| Compound | Formula | ΔvapH⦵ (kJ·mol⁻¹) at 298.15 K |

| Methyl p-toluate | C₉H₁₀O₂ | 80.6 - 83.3 (sublimation)[8] |

| Ethyl p-toluate | C₁₀H₁₂O₂ | Data not available |

| tert-Butanol | C₄H₁₀O | 45.3 (at boiling point) |

Note: The value for methyl p-toluate is for sublimation (solid to gas); the enthalpy of vaporization (liquid to gas) would be lower.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For high-precision measurements over a range of temperatures, adiabatic calorimetry is the preferred method.[9][10]

Experimental Protocol: Adiabatic Calorimetry

In adiabatic calorimetry, heat loss from the sample container to the surroundings is minimized by maintaining the temperature of a surrounding shield to be the same as the sample container.[10][11]

-

Calorimeter Setup: A known mass of the liquid sample is sealed in a sample vessel, which is equipped with a heater and a temperature sensor. This vessel is placed inside an adiabatic shield within a vacuum chamber.

-

Heating Cycle: A precisely measured amount of electrical energy (heat) is supplied to the sample vessel, causing its temperature to rise.

-

Adiabatic Control: The temperature of the surrounding shield is continuously and automatically adjusted to match the temperature of the sample vessel throughout the heating process. This creates a zero-temperature gradient, preventing heat exchange between the vessel and its surroundings.

-

Temperature Measurement: The temperature increase of the sample is accurately measured once thermal equilibrium is reached after each heating interval.

-

Calculation: The heat capacity (Cp) is calculated from the amount of heat supplied (Q) and the resulting temperature change (ΔT), after subtracting the heat capacity of the empty sample vessel:

-

Cp = (Q / ΔT) - C_vessel

-

-

Temperature Dependence: The process is repeated in a stepwise manner over the desired temperature range to determine the heat capacity as a function of temperature.

Thermochemical Data for Related Compounds

| Compound | Formula | State | Molar Heat Capacity (Cp) at 298.15 K (J·K⁻¹·mol⁻¹) |

| tert-Butanol | C₄H₁₀O | liquid | 215.37[4] |

Summary and Conclusion

While direct experimental data for the thermochemical properties of this compound are not currently available in the public domain, this guide details the rigorous, well-established experimental methodologies required for their determination. Techniques such as oxygen bomb calorimetry, correlation gas chromatography, and adiabatic calorimetry are the gold standards for measuring the enthalpy of formation, enthalpy of vaporization, and heat capacity, respectively. The data provided for its chemical precursors and structural analogs serve as a useful reference for estimation and comparison. The acquisition of precise experimental data for this compound is crucial for enabling accurate chemical engineering calculations, ensuring process safety, and supporting further research and development activities involving this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 9. srd.nist.gov [srd.nist.gov]

- 10. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

Methodological & Application

Detailed protocol for Fischer esterification of p-toluic acid with tert-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl p-toluate (B1214165). Due to the propensity of tertiary alcohols to undergo elimination under acidic conditions, the standard Fischer esterification is not a viable method for this transformation. Instead, a robust and high-yielding procedure utilizing p-toluoyl chloride and lithium tert-butoxide is presented. This application note includes a thorough experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and materials science industries. While the Fischer-Speier esterification is a common acid-catalyzed method, it is generally not suitable for tertiary alcohols like tert-butanol, which readily undergo elimination to form alkenes in the presence of strong acids. Consequently, alternative synthetic strategies are required for the efficient preparation of tert-butyl esters. This note details a reliable method for the synthesis of tert-butyl p-toluate, an important intermediate in organic synthesis, by reacting p-toluoyl chloride with lithium tert-butoxide. This method avoids the harsh acidic conditions of the Fischer esterification and provides the desired product in good yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| p-Toluoyl Chloride | 5.42 g (0.0351 mole) | [1] |

| tert-Butyl Alcohol | 50 ml | [1] |

| n-Butyllithium in hexane (B92381) | 22.6 ml of 1.55 M solution (0.0350 mole) | [1] |

| Product | ||

| This compound | 5.31–5.51 g | [1] |

| Yield | 79–82% | [1] |

| Physical Properties | ||

| Boiling Point | 98–101 °C at 4.2 mm Hg | [1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 7.89 (d, J=8.3 Hz, 2H), 7.22 (d, J=8.3 Hz, 2H), 2.39 (s, 3H), 1.59 (s, 9H) | |

| ¹³C NMR (CDCl₃) | δ 165.7, 142.8, 129.5, 129.0, 128.8, 80.7, 28.2, 21.6 | |

| IR (neat) | ν (cm⁻¹) 2979, 1712, 1289, 1165, 1119 | |

| Mass Spectrum (EI) | m/z (%) 192 (M⁺), 136, 119, 91, 57 |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

p-Toluic acid

-

Thionyl chloride

-

tert-Butyl alcohol

-

n-Butyllithium in hexane (1.55 M)

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Nitrogen gas

Equipment:

-

200-ml, one-necked, round-bottomed flask

-

Claisen adapter

-

Condenser

-

Addition funnel

-

Magnetic stirring bar and stirrer

-

Water bath

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Part A: Preparation of p-Toluoyl Chloride

-

p-Toluoyl chloride is prepared by treating p-toluic acid with thionyl chloride. The resulting acid chloride should be purified by distillation.

Part B: Synthesis of this compound

-

A 200-ml, one-necked, round-bottomed flask equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar is charged with 50 ml of tert-butyl alcohol (dried by distillation from calcium hydride).[1]

-

The system is flushed with nitrogen.

-

While stirring, 22.6 ml of a 1.55 M solution (0.0350 mole) of n-butyllithium in hexane is added slowly from a syringe.[1] The formation of lithium tert-butoxide is exothermic, and a water bath can be used to maintain the temperature near room temperature.[1]

-

After stirring the turbid mixture for 15 minutes, a solution of 5.42 g (0.0351 mole) of p-toluoyl chloride in 25 ml of anhydrous diethyl ether is added dropwise from the addition funnel.[1]

-

The resulting yellow slurry is stirred at room temperature for 15 hours.[1]

-

The reaction mixture is transferred to a separatory funnel with 100 ml of ether.

-

The organic layer is washed with three 25-ml portions of saturated sodium chloride solution and then dried over magnesium sulfate.[1]

-

The ether is removed by distillation using a rotary evaporator.

-

The residual oil is purified by vacuum distillation to yield this compound as a colorless oil (boiling point 98–101 °C at 4.2 mm Hg).[1] The expected yield is between 5.31 g and 5.51 g (79–82%).[1]

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical pathways and the experimental process.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of tert-Butyl p-Toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl esters are valuable functional groups in organic synthesis, often employed as protecting groups for carboxylic acids due to their stability under various conditions and their selective removal under acidic conditions.[1][2] The synthesis of tert-butyl esters, particularly from sterically hindered tertiary alcohols like tert-butanol, can be challenging using standard esterification methods. The reaction of an acyl chloride, such as p-toluoyl chloride, with a tertiary alcohol often requires specific conditions to achieve high yields.

This document provides a detailed protocol for the synthesis of tert-butyl p-toluate (B1214165) from p-toluoyl chloride. The described method is particularly effective for esterifying hindered alcohols, offering excellent yields and a straightforward procedure.[3] This method is a significant improvement over conventional esterification techniques that may fail or provide low yields for such substrates.[3]

Reaction Scheme

The synthesis proceeds via the reaction of p-toluoyl chloride with lithium tert-butoxide, which is generated in situ from tert-butyl alcohol and n-butyllithium.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials and Equipment:

-

200-mL one-necked, round-bottomed flask

-

Claisen adapter

-

Condenser

-

Addition funnel

-

Magnetic stirring bar and stir plate

-

Syringe

-

Nitrogen gas inlet

-

Water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Reagents:

-

tert-Butyl alcohol (dried by distillation from calcium hydride)[3]

-

n-Butyllithium in hexane (B92381) (1.55 M solution)

-

p-Toluoyl chloride (prepared from p-toluic acid and thionyl chloride and distilled)[3]

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

Reaction Setup: A 200-mL, one-necked, round-bottomed flask equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar is charged with 50 mL of tert-butyl alcohol.[3]

-

Formation of Lithium tert-Butoxide: The system is flushed with nitrogen. While stirring, 22.6 mL of a 1.55 M solution of n-butyllithium in hexane (0.0350 mole) is added slowly via syringe.[3] A water bath is used to maintain the reaction mixture near room temperature during this exothermic addition, which results in a turbid mixture.[3]

-

Reaction with p-Toluoyl Chloride: After stirring for 15 minutes, a solution of 5.42 g (0.0351 mole) of p-toluoyl chloride in 25 mL of anhydrous diethyl ether is added dropwise from the addition funnel to the stirred mixture.[3]

-

Reaction Time: The resulting yellow slurry is stirred at room temperature for 15 hours. In some cases, the reaction may be complete in as little as 30 minutes.[3]

-

Work-up: The yellow suspension is transferred to a separatory funnel with 100 mL of ether. The organic layer is washed with three 25-mL portions of saturated sodium chloride solution.[3]

-

Drying and Concentration: The ether layer is dried over magnesium sulfate. The ether is then removed by distillation or using a rotary evaporator.[3]

-

Purification: The residual oil is distilled under reduced pressure to yield tert-butyl p-toluate.[3]

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (moles) | Quantity Used | Role |

| tert-Butyl Alcohol | 74.12 | - | 50 mL | Reactant/Solvent |

| n-Butyllithium | 64.06 | 0.0350 | 22.6 mL (1.55 M) | Reagent |

| p-Toluoyl Chloride | 154.60 | 0.0351 | 5.42 g | Reactant |

| Diethyl Ether | 74.12 | - | 25 mL + 100 mL | Solvent |

| Product: this compound | 192.25 | - | 5.31–5.51 g (79-82% Yield) | Product |

Boiling Point of Product: 98–101°C at 4.2 mm Hg[3]

Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

p-Toluoyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby. Use in a well-ventilated area.

-

The reaction of n-butyllithium with tert-butyl alcohol is highly exothermic.[3] Addition should be done slowly and with cooling to control the reaction rate.

Discussion

The synthesis of esters from tertiary alcohols and acid chlorides can be challenging due to the steric hindrance of the tertiary alcohol. This protocol circumvents this issue by first converting the alcohol to its corresponding lithium alkoxide, which is a much stronger nucleophile. This method provides high yields of the desired tert-butyl ester where conventional methods, such as direct reaction in the presence of a base like N,N-dimethylaniline, may not be successful.[3] The procedure is robust and can be applied to the synthesis of other hindered esters.[3]

References

Acid-catalyzed synthesis of tert-butyl p-toluate reaction conditions

Application Notes: Acid-Catalyzed Synthesis of tert-Butyl p-Toluate (B1214165)

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, fragrance, and polymer industries. Tert-butyl p-toluate, also known as tert-butyl 4-methylbenzoate, is a valuable synthetic intermediate.[1][2][3] This document provides detailed protocols and technical notes on the acid-catalyzed synthesis of this compound via the Fischer-Speier esterification of p-toluic acid with tert-butanol (B103910).

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[4] The reaction is reversible and its equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.[4] The esterification with tertiary alcohols like tert-butanol presents unique challenges. The bulky nature of the tert-butyl group introduces significant steric hindrance, and the tertiary carbocation intermediate is prone to elimination, leading to the formation of isobutylene (B52900) gas. Consequently, alternative methods, such as those employing p-toluoyl chloride, are sometimes used to achieve higher yields.[5] However, the direct acid-catalyzed method remains a common and instructive approach.

Reaction and Mechanism

The overall reaction involves the condensation of p-toluic acid and tert-butanol, catalyzed by a strong acid, to form this compound and water.

Reaction Scheme: p-Toluic Acid + tert-Butanol ⇌ this compound + Water

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of p-toluic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tert-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This protocol details the synthesis of this compound from p-toluic acid and tert-butanol using p-toluenesulfonic acid (PTSA) as a catalyst.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| p-Toluic Acid | C₈H₈O₂ | 136.15 | 5.00 g | 0.0367 |

| tert-Butanol | C₄H₁₀O | 74.12 | 25 mL | ~0.26 |

| p-Toluenesulfonic Acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.70 g | 0.0037 |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL | - |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 5 g | - |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add p-toluic acid (5.00 g) and tert-butanol (25 mL).

-

Catalyst Addition: While stirring, carefully add p-toluenesulfonic acid (0.70 g) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a 250 mL beaker containing 100 mL of ice-cold water.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]

-